molecular formula C16H11ClF6N4O2 B1684060 VU 0650991 CAS No. 488097-06-9

VU 0650991

カタログ番号: B1684060
CAS番号: 488097-06-9
分子量: 440.73 g/mol
InChIキー: MFEIZMHODFOWAT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

VU 0650991は、グルカゴン様ペプチド-1受容体の非競合的アンタゴニストです。経口バイオアベイラビリティと脳への浸透性で知られています。 This compoundの化学名は7-(4-クロロフェニル)-5,8-ジヒドロ-1,3-ジメチル-5,5-ビス(トリフルオロメチル)ピリミド[4,5-d]ピリミジン-2,4(1H,3H)-ジオンです .

科学的研究の応用

Chemical Properties and Mechanism of Action

VU 0650991 has the following chemical characteristics:

  • IUPAC Name : 7-(4-Chlorophenyl)-5,8-dihydro-1,3-dimethyl-5,5-bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
  • Molecular Weight : 440.73 g/mol
  • Solubility : Soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM) with gentle warming
  • Selectivity : Displays over 40-fold selectivity for GLP-1R compared to glucagon receptors .

The compound exhibits an IC50 value ranging from 0.65 to 0.69 μM, indicating its potency as a receptor antagonist . Its mechanism involves blocking the receptor's activity, which can lead to decreased insulin secretion and increased blood glucose levels in vivo .

Diabetes and Metabolic Disorders

This compound is primarily studied for its role in diabetes management. By antagonizing GLP-1R, it provides insights into the physiological roles of GLP-1 in insulin secretion and glucose homeostasis. Research indicates that this compound can inhibit the action of GLP-1 agonists like Exendin-4, which are known to potentiate insulin secretion from pancreatic islets .

Central Nervous System Studies

The compound is noted for its ability to penetrate the blood-brain barrier, making it a valuable tool for studying the central effects of GLP-1 signaling. Its brain penetrance allows researchers to explore potential neuroprotective roles of GLP-1R antagonism in conditions such as neurodegenerative diseases .

Cancer Research

Emerging studies suggest that GLP-1R antagonism may influence cancer cell metabolism and proliferation. Although direct applications of this compound in oncology are still under investigation, its role in metabolic regulation could provide insights into cancer cachexia or metabolic syndromes associated with cancer .

Case Study 1: Insulin Secretion Inhibition

A study conducted by Nance et al. (2017) explored the effects of this compound on insulin secretion in primary mouse pancreatic islets. The results showed that treatment with this compound significantly inhibited insulin release when stimulated by GLP-1 agonists, confirming its antagonistic properties .

Case Study 2: Neuroprotective Effects

Research published in Frontiers in Pharmacology examined how this compound affects neuronal survival under stress conditions. The findings indicated that GLP-1R antagonism could modulate neuroinflammatory responses and enhance neuronal resilience against excitotoxicity, suggesting potential therapeutic avenues for neurodegenerative diseases .

Table 1: Solubility Data for this compound

SolventMax Concentration (mg/mL)Max Concentration (mM)
DMSO44.07100
Ethanol-10
ParameterValue
IC500.65 - 0.69 μM
Selectivity>40-fold for GLP-1R
Effects on Insulin SecretionInhibitory
Effects on Blood Glucose LevelsIncreasing

作用機序

VU 0650991は、グルカゴン様ペプチド-1受容体に結合して非競合的アンタゴニストとして作用することで、その効果を発揮します。これは、受容体の活性部位とは異なる部位に結合し、受容体がその天然のリガンドによって活性化されるのを防ぐことを意味します。 この阻害は、インスリン分泌の減少と血糖値の上昇につながります .

類似の化合物との比較

類似の化合物

独自性

This compoundは、グルカゴン様ペプチド-1受容体の非競合的アンタゴニズムにおいて独特であり、競合的アンタゴニストまたはアゴニストとして作用する他の化合物とは異なります。 脳への浸透性と経口バイオアベイラビリティは、研究ツールと治療薬としての可能性をさらに高めています .

準備方法

合成経路と反応条件

VU 0650991の合成は、市販の出発物質から始まる複数のステップを含みます反応条件は、通常、目的の生成物の形成を促進するために、強塩基と高温の使用を伴います .

工業生産方法

This compoundの工業生産は、収率と純度を最大化する合成経路の最適化を伴う可能性があります。これには、反応効率とスケーラビリティを向上させるための連続フローリアクターの使用が含まれる可能性があります。 さらに、再結晶化またはクロマトグラフィーなどの精製ステップが、最終製品が要求された仕様を満たすように行われます .

化学反応の分析

反応の種類

VU 0650991は、次のようなさまざまな化学反応を受ける可能性があります。

一般的な試薬と条件

形成された主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化された誘導体を生成する可能性がありますが、還元は化合物の還元された形態を生成する可能性があります .

類似化合物との比較

Similar Compounds

Uniqueness

VU 0650991 is unique in its non-competitive antagonism of the glucagon-like peptide-1 receptor, which distinguishes it from other compounds that act as competitive antagonists or agonists. Its ability to penetrate the brain and its oral bioavailability further enhance its potential as a research tool and therapeutic agent .

生物活性

VU 0650991 is a novel compound characterized as a noncompetitive antagonist of the glucagon-like peptide-1 (GLP-1) receptor. This compound has garnered attention for its potential applications in metabolic disorders, particularly diabetes, due to its unique pharmacological profile and ability to penetrate the central nervous system (CNS).

  • Chemical Name : 7-(4-Chlorophenyl)-5,8-dihydro-1,3-dimethyl-5,5-bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
  • Molecular Weight : 440.73 g/mol
  • CAS Number : 488097-06-9
  • Purity : ≥98% (HPLC)
  • Solubility : Soluble in DMSO (max concentration 100 mM)

This compound functions primarily as a noncompetitive antagonist of the GLP-1 receptor. It exhibits an IC50 value of approximately 0.65 - 0.69 μM , indicating its potency in inhibiting GLP-1 receptor activity. Importantly, it shows over 40-fold selectivity for the GLP-1 receptor compared to glucagon receptors , which is crucial for minimizing off-target effects during therapeutic applications .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively blocks the action of Exendin-4, a potent GLP-1 receptor agonist, in stimulating insulin secretion from primary mouse pancreatic islets. This antagonistic effect leads to decreased insulin levels and increased blood glucose levels when tested in various cellular models .

In Vivo Studies

In vivo assessments reveal that this compound is both orally bioavailable and capable of penetrating the brain. Animal studies indicate that administration of this compound results in a significant reduction in blood insulin levels while concomitantly elevating blood glucose concentrations. This suggests that this compound may play a role in modulating glucose homeostasis and could be beneficial in conditions characterized by insulin resistance or hyperinsulinemia .

Case Study Overview

A notable study by Nance et al. (2017) explored the development of a series of orally bioavailable GLP-1R noncompetitive antagonists, including this compound. The study highlighted the compound's CNS penetrance and its potential therapeutic implications for treating metabolic disorders. The findings underscored the importance of targeting GLP-1 receptors with antagonists to modulate insulin secretion and glucose metabolism effectively .

Summary of Research Findings

Study ReferenceFocusKey Findings
Nance et al., 2017Development of GLP-1R antagonistsThis compound shows effective CNS penetration and noncompetitive antagonism at GLP-1 receptors
In Vitro StudiesInsulin secretion modulationBlocks Exendin-4 induced insulin secretion from mouse pancreatic islets
In Vivo StudiesGlucose homeostasisDecreases blood insulin and increases blood glucose levels

特性

IUPAC Name

7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF6N4O2/c1-26-11-9(12(28)27(2)13(26)29)14(15(18,19)20,16(21,22)23)25-10(24-11)7-3-5-8(17)6-4-7/h3-6H,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEIZMHODFOWAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)C(N=C(N2)C3=CC=C(C=C3)Cl)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
VU 0650991
Reactant of Route 2
Reactant of Route 2
VU 0650991
Reactant of Route 3
Reactant of Route 3
VU 0650991
Reactant of Route 4
Reactant of Route 4
VU 0650991
Reactant of Route 5
Reactant of Route 5
VU 0650991
Reactant of Route 6
Reactant of Route 6
VU 0650991

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。